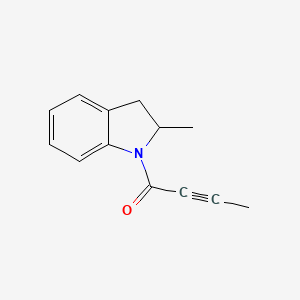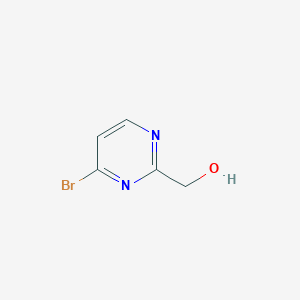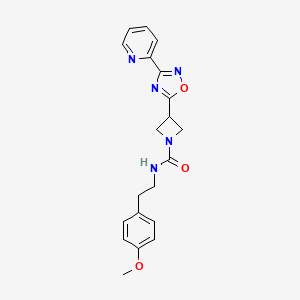
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine, also known as TFP, is a synthetic compound that has gained attention in scientific research due to its unique properties. TFP is a chiral amine, which means it has a carbon atom with four different substituents, giving it two possible mirror-image forms. The (2R)-enantiomer of TFP has been the focus of most studies due to its higher potency and selectivity.
Mecanismo De Acción
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine acts as an agonist for the α7 nAChR, binding to the receptor and activating it. This leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes. (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine has been shown to have high selectivity for the α7 nAChR, meaning it does not bind as strongly to other nAChR subtypes.
Biochemical and Physiological Effects:
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine has been shown to have various biochemical and physiological effects, including improving cognitive function and reducing inflammation. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. However, (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine is a synthetic compound and may have limitations in terms of its bioavailability and potential toxicity.
Direcciones Futuras
There are several potential future directions for research involving (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine. One area of interest is the development of more potent and selective analogs of (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine for use as therapeutic agents. Another potential direction is the study of (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine's effects on other physiological processes, such as pain perception and immune function. Finally, further research is needed to fully understand the potential risks and benefits of using (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine in clinical settings.
Métodos De Síntesis
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine can be synthesized using a variety of methods, including the reaction of 2,2,3,3-tetrafluoropropene with tert-butylamine in the presence of a palladium catalyst. Another method involves the reaction of 2,2,3,3-tetrafluoropropene with isobutyraldehyde in the presence of an amine catalyst.
Aplicaciones Científicas De Investigación
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine has been used in various scientific studies, particularly in the field of medicinal chemistry. It has been shown to have potent and selective activity as an agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning, memory, and inflammation. (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine has also been studied as a potential treatment for Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
(2R)-5,5,5-trifluoro-3,3-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-5(11)6(2,3)4-7(8,9)10/h5H,4,11H2,1-3H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMANSRIZOOCJ-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2740423.png)


![N-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2740426.png)


![(5Z)-5-[(2E)-1-hydroxy-3-phenylprop-2-enylidene]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2740432.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2740436.png)

![5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2740443.png)

